molecular formula C4H4F4 B3043215 (Z)-1,1,1,3-Tetrafluorobut-2-ene CAS No. 791616-88-1

(Z)-1,1,1,3-Tetrafluorobut-2-ene

Cat. No.: B3043215
CAS No.: 791616-88-1
M. Wt: 128.07 g/mol
InChI Key: VSPVOSOCAZPIJQ-IHWYPQMZSA-N
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Description

(Z)-1,1,1,3-Tetrafluorobut-2-ene is an organic compound characterized by the presence of four fluorine atoms and a double bond in its structure. This compound is part of the fluorinated alkenes family, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1,1,1,3-Tetrafluorobut-2-ene typically involves the fluorination of butene derivatives. One common method is the reaction of 1,1,1,3-tetrachlorobut-2-ene with a fluorinating agent such as hydrogen fluoride (HF) under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal fluoride, to facilitate the substitution of chlorine atoms with fluorine.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar fluorination processes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: (Z)-1,1,1,3-Tetrafluorobut-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to produce partially or fully hydrogenated products.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions (OH-) replace one or more fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products:

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Partially or fully hydrogenated fluorinated alkanes.

    Substitution: Hydroxylated fluorinated alkenes.

Scientific Research Applications

(Z)-1,1,1,3-Tetrafluorobut-2-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging and as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (Z)-1,1,1,3-Tetrafluorobut-2-ene involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and interaction with other molecules. In biological systems, the compound can interact with enzymes and receptors, potentially altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

    (E)-1,1,1,3-Tetrafluorobut-2-ene: The geometric isomer of (Z)-1,1,1,3-Tetrafluorobut-2-ene with different spatial arrangement of substituents.

    1,1,1,2-Tetrafluorobut-2-ene: A structural isomer with fluorine atoms at different positions.

    1,1,1,3-Tetrafluoropropene: A related compound with one less carbon atom.

Uniqueness: this compound is unique due to its specific geometric configuration, which can influence its physical and chemical properties. The presence of four fluorine atoms also imparts high electronegativity and chemical stability, making it valuable in various applications.

Properties

IUPAC Name

(Z)-1,1,1,3-tetrafluorobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h2H,1H3/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPVOSOCAZPIJQ-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(F)(F)F)/F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299667
Record name (2Z)-1,1,1,3-Tetrafluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791616-88-1
Record name (2Z)-1,1,1,3-Tetrafluoro-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791616-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-1,1,1,3-Tetrafluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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